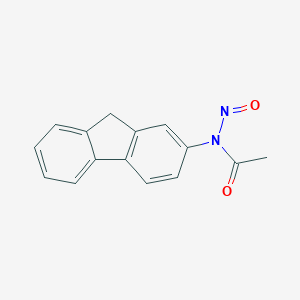

N-Nitroso-2-acetylaminofluorene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Nitroso-N(2)-fluorenylacetamide is a chemical compound belonging to the class of nitrosamines, which are characterized by the presence of a nitroso group attached to an amine. Nitrosamines are known for their potential carcinogenic properties, and N-Nitroso-N(2)-fluorenylacetamide is no exception. This compound has been studied extensively for its role in inducing tumors in experimental animals, making it a significant subject of research in toxicology and cancer studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Nitroso-N(2)-fluorenylacetamide can be synthesized through various methods. One common approach involves the nitrosation of N(2)-fluorenylacetamide using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction typically proceeds under mild conditions, with the nitrosating agent being added slowly to a solution of N(2)-fluorenylacetamide in an appropriate solvent, such as acetic acid .

Industrial Production Methods

While specific industrial production methods for N-Nitroso-N(2)-fluorenylacetamide are not well-documented, the general principles of nitrosamine synthesis apply. Industrial production would likely involve large-scale nitrosation reactions with stringent controls to minimize the formation of unwanted by-products and ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-Nitroso-N(2)-fluorenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

Carcinogenicity Studies

NO-AAF is primarily utilized in experimental models to study its carcinogenic effects, especially in the liver. Various studies have demonstrated its role as a direct-acting carcinogen.

Case Study: Hepatocellular Carcinomas

- In a study involving male Sprague-Dawley rats, NO-AAF was administered via intraperitoneal and subcutaneous injections at a dosage of 60 mg/kg body weight per week for ten months. The results indicated a high incidence of well-differentiated hepatocellular carcinomas (HCC) in the NO-AAF group (7/9 and 4/6 for i.p. and s.c. injections, respectively) compared to poorly differentiated HCCs induced by its parent compound, 2-acetylaminofluorene (AAF) .

Mechanistic Studies

Research on NO-AAF has also focused on elucidating the mechanisms of its carcinogenicity.

Mutagenicity and Activation

- A comparative study assessed the mutagenic activation of NO-AAF using the Ames test, revealing that it exhibits significant mutagenic potential when metabolized by liver enzymes . This highlights its utility in understanding metabolic activation pathways of carcinogens.

Toxicological Assessments

NO-AAF's toxicological properties have been explored to assess its impact on liver morphology and function.

Morphological Changes in Liver

- In a controlled experiment, rats treated with NO-AAF demonstrated smooth liver surfaces with blunt-thick segments, contrasting with the distorted liver morphology observed in AAF-treated rats. This suggests differential hepatotoxic effects between the two compounds .

Research Methodologies

The methodologies employed in studies involving NO-AAF vary widely, encompassing both in vivo and in vitro approaches.

Experimental Design

- Typical experimental designs include:

- In Vivo Studies : Administration of NO-AAF to animal models followed by histopathological examination of tissues.

- In Vitro Studies : Use of liver microsomes to investigate metabolic activation and mutagenicity assays.

Data Tables

The following table summarizes key findings from various studies on NO-AAF:

Mécanisme D'action

The carcinogenic effects of N-Nitroso-N(2)-fluorenylacetamide are primarily due to its ability to form DNA adducts, leading to mutations and ultimately cancer. The compound undergoes metabolic activation in the liver, where it is converted to reactive intermediates that can interact with DNA. These interactions result in the formation of DNA adducts, which, if not repaired, can cause mutations during cell division .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Nitrosodimethylamine (NDMA)

- N-Nitrosodiethylamine (NDEA)

- N-Nitrosodiisopropylamine (NDIPA)

- N-Nitrosoethylisopropylamine (NEIPA)

- N-Nitrosodibutylamine (NDBA)

Uniqueness

N-Nitroso-N(2)-fluorenylacetamide is unique among nitrosamines due to its specific structure, which includes a fluorenyl group. This structural feature influences its reactivity and the types of DNA adducts it forms, making it a valuable compound for studying the structure-activity relationships of nitrosamines .

Propriétés

Numéro CAS |

114119-92-5 |

|---|---|

Formule moléculaire |

C15H12N2O2 |

Poids moléculaire |

252.27 g/mol |

Nom IUPAC |

N-(9H-fluoren-2-yl)-N-nitrosoacetamide |

InChI |

InChI=1S/C15H12N2O2/c1-10(18)17(16-19)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3 |

Clé InChI |

PRSSHMQSXCSJIQ-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)N=O |

SMILES canonique |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)N=O |

Key on ui other cas no. |

114119-92-5 |

Synonymes |

N-nitroso-2-acetylaminofluorene N-nitroso-2-fluorenylacetamide N-nitroso-N(2)-fluorenylacetamide NN-FAT |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.